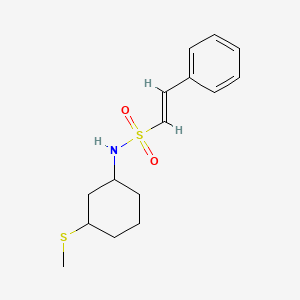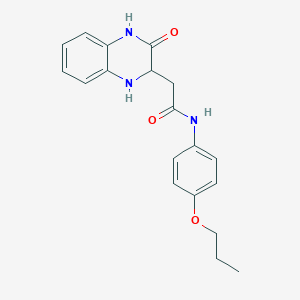
Tert-butyl 2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Intermediate Use
- Tert-butyl derivatives, including compounds similar to the specified chemical, are often used as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. This compound serves as an intermediate in various biochemical syntheses (Kong et al., 2016).
Role in Cascade Reactions
- Some tert-butyl compounds are involved in cascade reactions, where they rapidly transform into other complex structures. For example, tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates undergo reactions with alkyl lithiums to form various tert-butyl derivatives in high yields (Ivanov, 2020).
Structural Studies and Quantum Chemical Methods
- In structural chemistry, tert-butyl derivatives like 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone are analyzed using X-ray diffraction. Quantum chemical methods are also employed to understand the energy and structural characteristics of these compounds (Tkachev et al., 2017).
Antipsychotic Agent Research
- Heterocyclic carboxamides, which are analogues of tert-butyl derivatives, have been synthesized and evaluated as potential antipsychotic agents. They exhibit promising in vivo activities and are explored for their binding to various receptors (Norman et al., 1996).
Synthesis of Quinoline-Carboxylic Acids
- In the field of heterocyclic chemistry, tert-butyl derivatives are used in reactions like the Pfitzinger reaction to synthesize quinoline-4-carboxylic acids. These compounds have applications in further chemical reactions to form various esters and amides (Moskalenko et al., 2011).
Applications in Anticancer Drug Synthesis
- Tert-butyl derivatives are crucial intermediates in the synthesis of small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for such drugs, demonstrating the compound's relevance in pharmaceutical research (Zhang et al., 2018).
Exploration in Antibacterial and Anthelmintic Activity
- Research into tert-butyl derivatives also extends to their potential antibacterial and anthelmintic activities. Certain compounds have been synthesized and screened for these activities, though results vary in efficacy (Sanjeevarayappa et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O3/c1-23(2,3)31-22(30)28-12-6-9-19(28)21(29)26-16-10-13-27(14-11-16)20-17-7-4-5-8-18(17)24-15-25-20/h15-16,19H,4-14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGMOOWXJRXTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2423328.png)




![[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2423337.png)


![4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine](/img/structure/B2423342.png)


![[1-(2-Methoxyphenyl)cyclopropyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2423347.png)

